molecular formula C₁₀H₁₁FN₄O₅ B1140712 9-|A-D-Arabinofuranosyl-2-fluorohypoxanthine CAS No. 83480-48-2

9-|A-D-Arabinofuranosyl-2-fluorohypoxanthine

Cat. No. B1140712
CAS RN: 83480-48-2
M. Wt: 286.22
InChI Key:
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Description

9-β-D-Arabinofuranosyl-2-fluorohypoxanthine is a chemical compound with the molecular formula C10H11FN4O5 and a molecular weight of 286.22 . It is a major metabolite of 9-β-D-arabinofuranosyl-2-fluoroadenin, which is known for its anti-tumor and anti-viral properties .


Synthesis Analysis

The metabolism and therapeutic efficacy of 9-β-D-Arabinofuranosyl-2-fluoroadenine have been studied against murine leukemia P388 . The biochemical basis for the differential therapeutic activity of equally toxic doses of 9-β-D-Arabinofuranosyl-2-fluoroadenine administered on two schedules to tumor-bearing mice has been studied .


Chemical Reactions Analysis

9-β-D-Arabinofuranosyl-2-fluoroadenine 5′-triphosphate was found to be more effective than 9-β-D-Arabinofuranosyladenine 5′-triphosphate in inhibiting the reduction of adenosine 5′-diphosphate and cytidine 5′-diphosphate by ribonucleotide reductase from HEp-2 cells or L1210 cells .

Scientific Research Applications

Metabolism and Distribution

  • Metabolism in Animals: 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine, identified as a major metabolite of 9-β-D-arabinofuranosyl-2-fluoroadenine, has been studied in animals like dogs, monkeys, and mice. It has been noted that the parent drug is absorbed and distributed without systemic exposure to its toxic derivative, 2-fluoroadenine (Struck et al., 1982).

Antiviral and Antitumor Activity

  • Leukemia Treatment: The metabolism of 9-β-D-Arabinofuranosyl-2-fluoroadenine-5'-phosphate, a nucleoside analog with promising antitumor activity, was studied in mice bearing P388 leukemia. This research provides insights into the biochemical actions of the drug in leukemia treatment (Avramis & Plunkett, 1983).

DNA Repair and Synthesis

  • Inhibition of DNA Repair: Studies on human diploid fibroblasts have shown that arabinofuranosyl nucleosides, including 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine, inhibit ultraviolet light-induced DNA repair. This inhibition manifests as DNA single-strand breaks, providing insights into the compound’s interaction with DNA repair processes (Snyder, Van Houten, & Regan, 1984).

Chemical Synthesis and Enzymatic Studies

  • Chemo-Enzymatic Synthesis: The compound has been studied in the context of chemo-enzymatic synthesis, demonstrating its role in developing nucleoside analogs like Fludarabine and Nelarabine (Konstantinova et al., 2011). Additionally, research on the synthesis of clofarabine and related nucleosides has provided insights into the electronic and stereochemical factors determining substrate recognition by enzymes (Fateev et al., 2014).

Viral Infections and Treatment

  • Herpesvirus Treatment: The efficacy of 9-β-D-Arabinofuranosylhypoxanthine 5'-monophosphate in treating genital lesions and encephalitis induced by Herpesvirus hominis in mice has been demonstrated, highlighting its potential in antiviral therapy (Allen et al., 1976).

Cytotoxicity and DNA Synthesis

  • Mechanism of Cytotoxicity: Research shows that 9-β-D-Arabinofuranosyl-2-fluoroadenine's incorporation into DNA results in the termination of DNA strand elongation, suggesting a mechanism for its cytotoxicity (Huang, Chubb, & Plunkett, 1990).

Comparative Studies

  • Comparison with Other Compounds: Studies comparing 9-β-D-Arabinofuranosyl-2-fluoroadenine with other related compounds have provided insights into their differential effects on target enzymes in tumor cells, enhancing our understanding of their specific therapeutic actions (White et al., 1982).

Safety and Hazards

The toxicity and metabolism of 9-β-D-Arabinofuranosyl-2-fluoroadenine, an adenosine deaminase-resistant nucleoside analog, have been compared to those of 9-β-D-Arabinofuranosyladenine in the presence of the adenosine deaminase inhibitor, deoxycoformycin .

Biochemical Analysis

Biochemical Properties

9-β-D-Arabinofuranosyl-2-fluorohypoxanthine plays a crucial role in biochemical reactions by mimicking natural nucleosides. It interacts with several enzymes and proteins, including DNA polymerases and kinases. The compound is phosphorylated by deoxycytidine kinase to form its active triphosphate form, which can then be incorporated into DNA . This incorporation disrupts DNA synthesis and repair, leading to cytotoxic effects. Additionally, 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine inhibits adenosine deaminase, further enhancing its cytotoxicity .

Cellular Effects

The effects of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine on cells are profound. It inhibits DNA synthesis by incorporating into the DNA strand, leading to chain termination . This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for anti-cancer therapies . Additionally, it affects the proliferation of lymphoblastoid cells, highlighting its potential in treating viral infections .

Molecular Mechanism

At the molecular level, 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine exerts its effects through several mechanisms. It binds to DNA polymerases, inhibiting their activity and preventing DNA elongation . The compound also inhibits adenosine deaminase, leading to an accumulation of toxic metabolites that further disrupt cellular functions . These interactions result in the inhibition of DNA synthesis and repair, ultimately causing cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that the compound can induce sustained cytotoxic effects, leading to prolonged inhibition of cellular functions . Its degradation products may also contribute to its overall activity and toxicity.

Dosage Effects in Animal Models

The effects of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine vary with different dosages in animal models. At lower doses, the compound exhibits anti-tumor activity without significant toxicity . Higher doses can lead to adverse effects, including bone marrow suppression and gastrointestinal toxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

9-β-D-Arabinofuranosyl-2-fluorohypoxanthine is involved in several metabolic pathways. It is phosphorylated by deoxycytidine kinase to form its active triphosphate form, which is then incorporated into DNA . The compound also interacts with adenosine deaminase, leading to the accumulation of toxic metabolites . These interactions affect metabolic flux and can alter metabolite levels within cells.

Transport and Distribution

The transport and distribution of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by nucleoside transporters and distributed to different cellular compartments. Its localization and accumulation can influence its activity and toxicity, with higher concentrations leading to more pronounced effects .

Subcellular Localization

9-β-D-Arabinofuranosyl-2-fluorohypoxanthine is localized to specific subcellular compartments, including the nucleus and mitochondria . Its activity is influenced by targeting signals and post-translational modifications that direct it to these compartments. The compound’s localization to the nucleus allows it to interfere with DNA synthesis and repair, while its presence in mitochondria can disrupt mitochondrial DNA and function .

properties

IUPAC Name

9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5?,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLSRGWIGPHHJW-VCXQEIDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H](C([C@H](O3)CO)O)O)N=C(NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675634
Record name (3xi)-2-Fluoroinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83480-48-2
Record name (3xi)-2-Fluoroinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the metabolic fate of 9-β-D-arabinofuranosyl-2-fluoroadenine 5'-phosphate (F-araAMP) in a biological system?

A1: Research indicates that F-araAMP undergoes rapid dephosphorylation in both mice and dogs, leading to the formation of 9-β-D-arabinofuranosyl-2-fluoroadenine (F-araA). [, ] This dephosphorylation occurs quickly, with initial half-lives in serum ranging from 0.7 to 9 minutes depending on the dose and species. [, ] Further metabolism includes the deamination of F-araA, resulting in the formation of 9-β-D-arabinofuranosyl-2-fluorohypoxanthine (F-araHx). [, ] Interestingly, the rate of deamination to F-araHx appears to be faster in dogs compared to mice. [] These findings highlight the dynamic metabolism of F-araAMP and the formation of key metabolites like F-araHx.

Q2: Is 9-β-D-arabinofuranosyl-2-fluorohypoxanthine found in both plasma and tissues after F-araAMP administration?

A2: Yes, following F-araAMP administration, 9-β-D-arabinofuranosyl-2-fluorohypoxanthine (F-araHx) has been detected in both plasma and various tissues. [, ] While F-araA is the primary metabolite observed, F-araHx consistently appears as a secondary metabolite. [, ] This suggests that the deamination pathway leading to F-araHx formation is active in these systems.

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